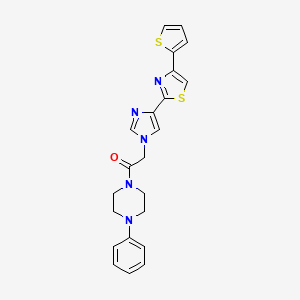

![molecular formula C16H14F2N4OS B2401652 N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 1280922-25-9](/img/structure/B2401652.png)

N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C10H8F2N2O . It is related to the compound 2-Cyano-N-(4-fluorophenyl)acetamide .

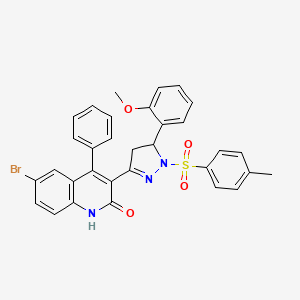

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8F2N2O/c11-7-1-3-8(4-2-7)12-9(13)5-6-14/h1-4H,5H2,(H,12,13) . This indicates that the compound contains a cyano group (-CN), a 2,4-difluorophenyl group, a methyl group (-CH3), a 4,6-dimethylpyrimidin-2-yl group, and a sulfanyl group (-SH).Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Applications De Recherche Scientifique

Crystal Structure Analysis

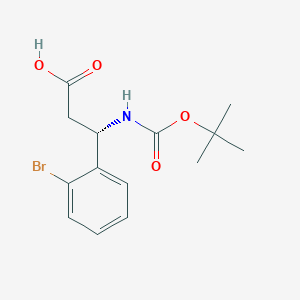

- Molecular Conformation and Intramolecular Bonding : Research on related compounds such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into molecular conformation and intramolecular bonding. These compounds exhibit a folded conformation about the methylene C atom, with significant angles between the pyrimidine and benzene rings. Intramolecular N—H⋯N hydrogen bonds stabilize this conformation (Subasri et al., 2016).

Chemical Synthesis and Reactivity

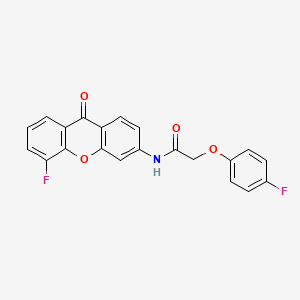

- Formation of Hydrogen-Bonded Aggregates : Studies have demonstrated the formation of hydrogen-bonded dimers, chains, and rings in compounds with similar structures. The molecular constitution influences the type of hydrogen-bonded aggregation formed (Trilleras et al., 2008).

Biological Activity and Applications

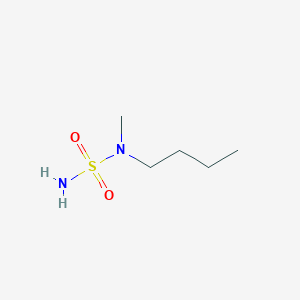

Antimicrobial Properties : Certain derivatives bearing a sulfonamide moiety have shown potential as antimicrobial agents. This is evident in studies focusing on the synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moieties (Darwish et al., 2014).

Applications in Polymer Science : The compound has applications in the synthesis of polyamides and polyimides, as shown in studies where related compounds are used in the synthesis of new polymeric materials with high glass transitions (Liaw et al., 2002).

Molecular Dynamics and Spectroscopy

- Vibrational Spectroscopic Analysis : Research on similar compounds has been conducted to understand their vibrational spectroscopic signatures, which provides insights into the molecular dynamics and stability of these compounds (Mary et al., 2022).

Computational Chemistry

- Molecular Docking and Density Functional Theory : Computational approaches like molecular docking and density functional theory have been utilized to analyze similar compounds for potential antiviral activities and to understand their structural properties (Fahim et al., 2019).

Safety and Hazards

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Factors such as its molecular weight, lipophilicity, and the presence of functional groups like the cyano group and sulfanyl group may influence its pharmacokinetic properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability, while the presence of other molecules may influence its binding to its targets .

Propriétés

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4OS/c1-9-5-10(2)21-16(20-9)24-8-15(23)22-14(7-19)12-4-3-11(17)6-13(12)18/h3-6,14H,8H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUGNTCRXHQIEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)

![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)

![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2401587.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2401590.png)